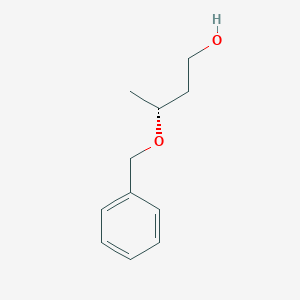

(3R)-3-(benzyloxy)butan-1-ol

Description

Significance of Chiral Alcohols in Modern Asymmetric Catalysis and Synthesis

Chiral alcohols are fundamental components in modern asymmetric catalysis and synthesis, serving as versatile building blocks and catalysts. Their importance stems from their ability to introduce chirality, a critical property in the synthesis of pharmaceuticals and other biologically active molecules. alfachemic.combohrium.comsigmaaldrich.com The stereochemistry of a molecule can dramatically influence its biological activity, making the selective synthesis of a single enantiomer a primary objective in drug development.

These compounds are widely utilized in various fields, including organic synthesis, materials science, and medicinal chemistry. alfachemic.com In asymmetric catalysis, chiral alcohols can act as ligands for metal catalysts or as organocatalysts themselves, often employing hydrogen bonding to direct the stereochemical outcome of reactions. alfachemic.com For instance, certain chiral alcohols have been shown to catalyze cycloaddition reactions with high enantioselectivity, mimicking the precision of enzymatic processes. alfachemic.com

Furthermore, chiral alcohols are valuable starting materials for the synthesis of other important chiral molecules such as amines, amides, and thiols. sigmaaldrich.com They can also be transformed to create new carbon-carbon bonds, expanding their utility in complex molecule synthesis. sigmaaldrich.com The production of enantiomerically pure alcohols is often achieved through methods like asymmetric hydrogenation or biocatalytic processes involving enzymes like lipases and dehydrogenases. sigmaaldrich.com

Contextualizing (3R)-3-(benzyloxy)butan-1-ol as a Versatile Chiral Building Block

This compound, with its defined stereochemistry at the C3 position, is a prime example of a versatile chiral building block. Its structure, featuring a primary alcohol and a benzyl-protected secondary alcohol, allows for selective chemical transformations at either end of the molecule. This di-functional nature makes it a valuable intermediate in the synthesis of more complex chiral structures.

The presence of the benzyl (B1604629) ether provides a robust protecting group for the secondary alcohol, which can be removed under specific conditions, typically through hydrogenolysis. researchgate.net This allows chemists to perform reactions on the primary alcohol without affecting the stereocenter and then deprotect the secondary alcohol at a later stage for further functionalization.

This strategic protection is crucial in multi-step syntheses, enabling the construction of intricate molecular architectures with high stereochemical control. The utility of this building block is demonstrated in its application for creating other chiral molecules and its role in the synthesis of natural products and their analogues. nih.govsemanticscholar.org

Current Research Landscape and Emerging Areas for this compound

Current research continues to explore the applications of this compound and related chiral alcohols in various synthetic methodologies. One area of focus is its incorporation into the synthesis of biologically active molecules. For example, derivatives of this compound have been used in the preparation of macrocyclic LRRK2 kinase inhibitors, which are of interest in pharmaceutical research. chiralen.com

The compound also serves as a precursor in the synthesis of other chiral intermediates. For instance, it can be a starting material for creating chiral amino alcohols, which are themselves important ligands and building blocks in asymmetric synthesis. echemi.combldpharm.com

Emerging research is also investigating the use of similar chiral building blocks in the synthesis of complex natural products and their analogues. The principles demonstrated in the use of this compound, such as the strategic use of protecting groups and stereocontrolled reactions, are being applied to the synthesis of a wide array of complex targets. nih.govnih.gov The development of new synthetic routes and the application of this building block in novel catalytic systems are active areas of investigation, aiming to enhance the efficiency and scope of asymmetric synthesis. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(3R)-3-phenylmethoxybutan-1-ol |

InChI |

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |

InChI Key |

SEINCOLPXCLPDL-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCO)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CCO)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Accessing 3r 3 Benzyloxy Butan 1 Ol

Stereoselective Synthesis Strategies

The direct construction of the chiral center in (3R)-3-(benzyloxy)butan-1-ol with the desired absolute configuration is a primary goal for synthetic chemists. This is often achieved through methods that leverage asymmetric catalysis or the use of pre-existing chirality.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone or aldehyde is a powerful strategy for setting a stereocenter. In the context of synthesizing this compound, this involves the enantioselective reduction of 3-(benzyloxy)butanal or a related β-alkoxy ketone.

One notable approach involves the iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) to aldehydes. While not a direct reduction in the traditional sense, this method effectively transforms an aldehyde into a homoallylic alcohol with high enantioselectivity. For instance, the allylation of aliphatic aldehydes can be achieved using an iridium catalyst generated in situ from [Ir(cod)Cl]₂, a chiral phosphine (B1218219) ligand like (R)-BINAP, and an acid. nih.gov This type of transformation, when applied to a precursor like 3-(benzyloxy)propanal, can build the carbon skeleton and set the hydroxyl-bearing stereocenter in a single step, although this specific substrate is not detailed. nih.gov

Another established method is the asymmetric transfer hydrogenation (ATH) of ketones. researchgate.net Chiral catalysts, often based on ruthenium or iridium complexed with chiral ligands such as N-camphorsulfonyl-1,2-diphenylethylenediamine (CsDPEN), have proven effective in the reduction of a wide array of ketones with high enantioselectivity (up to 98% ee). researchgate.net The application of such a system to 4-(benzyloxy)butan-2-one would theoretically yield the desired (R)- or (S)-3-(benzyloxy)butan-1-ol, depending on the ligand chirality.

The stereoselective reduction of β-hydroxy ketones to the corresponding syn-1,3-diols can also be a relevant strategy. For example, the reduction of a β-hydroxy ketone using catecholborane can proceed with high diastereoselectivity. arkat-usa.org This highlights the potential for substrate-controlled reductions where a pre-existing stereocenter directs the formation of a new one.

Chiral Pool Synthesis from Readily Available Enantiopure Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy circumvents the need for an asymmetric induction step by incorporating a pre-existing chiral center into the target molecule.

A prominent precursor for the synthesis of this compound is (R)-3-hydroxybutanoate. For instance, (R)-4-(Benzyloxy)-3-methylbutanal has been utilized as a recycled chiral molecule in a chiral-pool strategy to synthesize other complex targets. researchgate.net This demonstrates the utility of related chiral building blocks derived from the chiral pool. The synthesis of (R)-4-(benzyloxy)-2-methylbutan-1-ol has been achieved starting from Evans' (R)-4-benzyl-2-oxazolidinone template, showcasing another chiral pool approach. researchgate.net

Similarly, the synthesis of various (2R,3R)-3-amino- and (alkylamino)-1,4-bis(benzyloxy)butan-2-ols has been accomplished starting from the readily available (+)-diethyl tartrate, a classic chiral pool starting material. researchgate.net While not the target compound, this illustrates the principle of using tartrate derivatives to construct chiral 1,2-diol-related structures.

Enantioselective Alkylation and Addition Reactions to Chiral Scaffolds

This strategy involves the diastereoselective reaction of a nucleophile with a chiral electrophile, where the chirality is temporarily housed in an auxiliary that is later removed. The Evans' oxazolidinone auxiliaries are a prime example of this approach.

The synthesis of (R)-4-benzyloxy-2-methylbutan-1-ol has been achieved using Evans' (R)-4-benzyl-2-oxazolidinone as a chiral template, resulting in a product with 98% enantiomeric excess (e.e.). researchgate.net This method involves the acylation of the oxazolidinone, followed by a diastereoselective alkylation or reduction, and subsequent removal of the chiral auxiliary to reveal the chiral alcohol.

Stereospecific Transformations of Pre-existing Chiral Centers

This approach involves modifying a molecule that already contains a stereocenter in a way that preserves or inverts its configuration to arrive at the desired product.

For example, the synthesis of a pure enantiomer of trans-3-[1-hydroxy-2-(trityloxy)ethyl]-1-methyl-2-phenylazetidine was achieved starting from cis-2,3-epoxy-4-(trityloxy)butan-1-ol. This synthesis involved an enzymatic kinetic resolution followed by a series of stereospecific reactions, including tosylation and rearrangement, that transformed the initial chiral epoxide into the target azetidine. researchgate.net This highlights how a chiral epoxide, a common synthetic intermediate, can be manipulated to form new chiral centers with high stereocontrol.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

Enzymatic Kinetic Resolution for Enantiomer Separation

Enzymes, particularly lipases, are highly effective chiral catalysts for the kinetic resolution of racemic alcohols and their esters. scirp.org This method is widely used due to its high enantioselectivity and environmentally benign reaction conditions. sci-hub.se

The resolution of racemic alcohols is often achieved through enantioselective acylation, where one enantiomer is preferentially converted to an ester. For instance, Candida antarctica lipase (B570770) B is a well-known enzyme for this purpose. thieme-connect.de The resolution of racemic 1-phenylbutan-1-ol using this lipase in the presence of vinyl acetate demonstrated high enantioselectivity, favoring the hydrolysis of the (S)-acetate to yield (S)-1-phenylbutan-1-ol with 97% ee. thieme-connect.de A similar strategy could be applied to a racemic mixture of 3-(benzyloxy)butan-1-ol (B1269760).

A study on the enzymatic kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol has been reported, showcasing the use of enzymes to resolve related chiral building blocks. researchgate.net Lipozyme TL IM and Amano Lipase PS were found to be highly selective in the presence of vinyl acetate. researchgate.net This demonstrates the applicability of enzymatic methods to benzyloxy-containing alcohols. The enzyme-mediated kinetic resolution of racemic alcohols and esters is a well-established method for preparing optically active compounds. scirp.org

| Precursor/Substrate | Reagent/Catalyst | Product | Yield (%) | e.e. (%) | Ref |

| Racemic 1-phenylbutan-1-ol | Candida antarctica lipase B, vinyl acetate | (S)-1-phenylbutan-1-ol | 90 | 97 | thieme-connect.de |

| cis-4-benzyloxy-2,3-epoxybutanol | Lipozyme TL IM, vinyl acetate | Optically active acetate | - | High | researchgate.net |

| cis-4-benzyloxy-2,3-epoxybutanol | Amano Lipase PS, vinyl acetate | Optically active acetate | - | High | researchgate.net |

Diastereomeric Salt Formation and Crystallization

The resolution of enantiomers through the formation of diastereomeric salts is a well-established and industrially significant method. researchgate.net This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. thieme-connect.de These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.netthieme-connect.de

For an alcohol like 3-(benzyloxy)butan-1-ol, this process typically requires its conversion to a carboxylic acid derivative, such as 3-(benzyloxy)butanoic acid. This acid can then be reacted with a chiral base (e.g., a chiral amine) to form the diastereomeric salts. After separation by crystallization, the desired diastereomer is isolated and the carboxylic acid is liberated, which can then be reduced back to the target alcohol.

While this method is powerful, its success is contingent on finding an effective resolving agent and crystallization conditions that yield a significant difference in solubility between the diastereomeric salts. The efficiency of the separation is often determined through trial and error. For instance, the resolution of racemic amines with an enantiomerically pure carboxylic acid is a common application of this principle. thieme-connect.de However, for simple alcohols, this approach is less documented due to their low acidity. thieme-connect.de

Chromatographic Chiral Resolution Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), offer a powerful and versatile alternative for the separation of enantiomers. csfarmacie.czresearchgate.net This direct method avoids the need for derivatization into diastereomers, although derivatization can sometimes be used to improve separation. humanjournals.com The principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral environment of the CSP, leading to different retention times and thus, separation. researchgate.net

The separation of racemic 3-(benzyloxy)butan-1-ol can be achieved using this method. The choice of the chiral stationary phase and the mobile phase is critical for obtaining good resolution. lcms.cz Pirkle-type or brush-type CSPs, for example, function through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the stationary phase. humanjournals.com

In a reported method for determining the enantiomeric purity of a related compound, (R)-3-benzyl-7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol, chiral HPLC was successfully employed, underscoring the utility of this technique for resolving complex chiral alcohols. doi.org The development of analytical methods for separating chiral compounds is crucial as enantiomers can exhibit different biological activities. lcms.cz Supercritical fluid chromatography (SFC) has also emerged as an effective technique for chiral separations, often providing faster and more efficient results than traditional HPLC. lcms.cz

Table 1: Chromatographic Chiral Resolution Data

This table summarizes typical parameters used in the chromatographic resolution of chiral alcohols, which are applicable to the separation of this compound enantiomers.

| Parameter | Description | Typical Values/Phases |

| Technique | The chromatographic method used for separation. | High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | The chiral column used to effect separation. | Chiralpak® series (e.g., OD-H), Whelk-O® 1, Pirkle-type CSPs |

| Mobile Phase | The solvent system that carries the analyte through the column. | Hexane/Isopropanol mixtures, Heptane/Ethanol researchgate.net |

| Detection | The method used to detect the separated enantiomers. | UV Absorbance (e.g., at 210 nm or 254 nm) doi.org |

| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. | Rs > 1.5 is generally considered baseline separation. |

| Enantiomeric Excess (ee) | A measure of the purity of the separated enantiomer. | Often >98% can be achieved. doi.org |

Regioselective Benzylic Protection Strategies for Diols (e.g., 1,3-butanediol)

A key strategy for synthesizing this compound involves the regioselective protection of a symmetrical or prochiral diol, such as 1,3-butanediol. The goal is to selectively protect one hydroxyl group, leaving the other available for further transformation. The Williamson ether synthesis is a common method for creating benzyl (B1604629) ethers, involving the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org

For diols, achieving monoprotection over diprotection can be challenging. However, by carefully controlling reaction conditions and stoichiometry, selective protection can be achieved. Mild bases like silver(I) oxide (Ag₂O) can offer greater selectivity for the more accessible hydroxyl group compared to stronger bases like sodium hydride (NaH). organic-chemistry.org For example, treating a symmetrical diol with Ag₂O and an alkyl halide has been shown to yield the monoprotected derivative in high yield. organic-chemistry.org Another approach involves using benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be suitable for base-sensitive substrates. organic-chemistry.org

In a related synthesis, 4-(benzyloxy)butan-1-ol was prepared from butane-1,4-diol in 97% yield by reacting the diol with NaH and benzyl bromide, demonstrating the feasibility of selective monobenzylation. semanticscholar.org The choice of solvent, base, and temperature are all critical parameters that influence the regioselectivity of the reaction.

Comparative Analysis of Synthetic Efficiency, Diastereoselectivity, and Enantiomeric Purity

The choice of a synthetic route to this compound depends on factors such as scale, required purity, cost, and available technology. Each method presents a unique profile of efficiency, selectivity, and purity.

Chromatographic Chiral Resolution: Preparative HPLC or SFC offers a more direct and often faster route to enantiomerically pure compounds. humanjournals.com It can provide very high enantiomeric purity (>99% ee) and the recovery of both enantiomers is possible. The main drawbacks are the high cost of chiral stationary phases and solvents, and the lower throughput compared to crystallization, which can make it less economical for large-scale production. However, for high-value products or when crystallization fails, it is an invaluable tool.

Regioselective Protection of Diols: This strategy is an asymmetric synthesis approach rather than a resolution. Its efficiency depends on the regioselectivity of the protection step and the enantioselectivity of a subsequent chiral transformation (e.g., an asymmetric reduction or oxidation). While potentially very efficient in terms of atom economy and yield (not limited by the 50% barrier of resolution), it may require more complex catalysts or reagents to achieve high enantiomeric purity.

Table 2: Comparative Analysis of Synthetic Methodologies

This table provides a comparative overview of the different synthetic strategies for obtaining enantiomerically enriched 3-(benzyloxy)butan-1-ol.

| Methodology | Key Advantages | Key Disadvantages | Typical Yield (for desired enantiomer) | Typical Enantiomeric Purity (ee) |

| Diastereomeric Salt Crystallization | Scalable, low cost, potential for very high purity. researchgate.net | Theoretical max yield of 50%, can be labor-intensive, requires derivatization. | <50% (per cycle) | >98% |

| Chromatographic Chiral Resolution | Direct separation, high purity, applicable to diverse molecules, recovery of both enantiomers. humanjournals.com | High cost (CSP, solvents), lower throughput, less scalable. | ~40-45% | >99% doi.org |

| Regioselective Protection & Asymmetric Synthesis | Potentially higher than 50% yield, high atom economy. | May require expensive chiral catalysts/reagents, multi-step process. | Variable (depends on specific route) | Variable (depends on catalyst/reagent) |

Mechanistic Investigations and Stereochemical Principles of 3r 3 Benzyloxy Butan 1 Ol Transformations

Elucidation of Reaction Pathways in Enantioselective Syntheses

The generation of the (3R) stereocenter in 3-(benzyloxy)butan-1-ol (B1269760) and related structures is a key challenge addressed through several enantioselective strategies. These methods often involve either the transformation of a prochiral substrate using a chiral catalyst or the resolution of a racemic mixture.

One prominent pathway involves the asymmetric allylation of a precursor aldehyde. For instance, 4-(benzyloxy)butanal, derived from the Swern oxidation of the corresponding achiral alcohol, can be subjected to an enantioselective Keck allylation using a chiral ligand such as (S)-BINOL. semanticscholar.orgmdpi.com This reaction proceeds through a well-defined transition state, allowing for the predictable formation of a new stereocenter. semanticscholar.org

Another powerful strategy is the kinetic resolution of a racemic precursor. The enzyme-catalyzed kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, for example, allows for the separation of enantiomers. These separated chiral epoxides can then be transformed into a variety of enantiomerically pure derivatives through stereospecific reactions. researchgate.netresearchgate.net

More complex catalytic cycles have also been employed. The iridium-catalyzed transfer hydrogenative coupling of allyl acetate (B1210297) to alcohols like 4-(benzyloxy)butan-1-ol provides a direct route to chiral homo-allylic alcohols. nih.gov Mechanistic studies of this reaction have identified a cyclometallated iridium(III)-π-allyl complex as a potential intermediate, highlighting the intricate pathway through which stereochemical information is transferred from the chiral phosphine (B1218219) ligand to the substrate. nih.gov

Detailed mechanistic investigations are not limited to the desired reaction pathway but also extend to understanding unexpected side reactions. During a Yamaguchi esterification, a proposed mechanism involving intramolecular cyclization followed by elimination was invoked to explain the formation of an unexpected product, demonstrating how remote functional groups can dramatically alter reaction outcomes. nih.gov Similarly, a DMSO-based oxidation intended to form an aldehyde unexpectedly generated a sulfur ylide, prompting further mechanistic scrutiny. maynoothuniversity.ie

| Synthetic Method | Precursor | Key Reagents/Catalyst | Product Type | Reference |

| Asymmetric Keck Allylation | 4-(Benzyloxy)butanal | Ti(Oi-Pr)₄, (S)-BINOL, Allyl-SnBu₃ | Chiral homoallylic alcohol | semanticscholar.org, mdpi.com |

| Enzymatic Kinetic Resolution | (±)-cis-4-Benzyloxy-2,3-epoxybutanol | Lipase (B570770) | Enantiopure epoxy alcohol and ester | researchgate.net |

| Iridium-Catalyzed Allylation | 4-(Benzyloxy)butan-1-ol | [Ir(cod)Cl]₂, (R)-BINAP, Allyl Acetate | Chiral homoallylic alcohol | nih.gov |

| Zirconium-Catalyzed Desymmetrization | meso-4,5-bis((benzyloxy)methyl)-2-methylene-1,3-dioxolane | Zirconium Catalyst | Chiral unsaturated diol | uni-freiburg.de |

Influence of the (3R) Stereocenter on Stereochemical Control in Subsequent Reactions

The pre-existing stereocenter at the C3 position of (3R)-3-(benzyloxy)butan-1-ol exerts significant control over the formation of new stereocenters in subsequent reactions. This principle, known as substrate-controlled diastereoselection, is fundamental to multistep asymmetric synthesis. The chiral center renders the two faces of a nearby prochiral group (like a ketone or an alkene) diastereotopic. Consequently, the transition states leading to the two possible diastereomeric products have different energies, resulting in the preferential formation of one diastereomer. ethernet.edu.et

A classic example is the nucleophilic attack on a carbonyl derivative. If the primary alcohol of this compound is oxidized to an aldehyde, subsequent addition of a nucleophile will be directed by the C3 stereocenter, leading to a diastereomeric excess of one of the two possible 1,3-diol products. This 1,3-stereoinduction is critical in the synthesis of polyketide natural products. caltech.edu

This stereochemical influence is also evident in ring-forming and ring-opening reactions. The hydrogenolytic ring opening of an N-protected aminooxetane derivative, for instance, yields a chiral 1,4-aminoalcohol where the final stereochemistry is dictated by the stereocenters present in the starting oxetane (B1205548). researchgate.net Similarly, the stereospecific ring opening of a chiral epoxide derived from cis-4-benzyloxy-2,3-epoxybutanol proceeds with inversion of configuration, predictably setting the stereochemistry of the resulting diol. researchgate.netthieme-connect.de In a zirconium-catalyzed desymmetrization of a meso-dioxolane, the existing chirality of the catalyst works in concert with the substrate's structure to produce a chiral butan-2-ol derivative with high enantioselectivity. uni-freiburg.de

| Starting Material | Reaction Type | Key Reagent | Product Stereochemistry | Reference |

| (-)-(2S,3S,1'S)-3-[1'-benzoyloxy-2'-(dibenzylamino)ethyl]-2-phenyloxetane | Hydrogenolytic Ring Opening | Pd/C, H₂ | (2S,3R)-4-amino-3-benzoyloxy-2-benzylbutan-1-ol | researchgate.net |

| (2R,3R)-cis-4-Benzyloxy-2,3-epoxy-1-butanol | Nucleophilic Ring Opening | Dibenzylamine | Diastereoselective formation of amino-alcohol | researchgate.net |

| cis-(4R,5S)-4,5-bis((benzyloxy)methyl)-2-methylene-1,3-dioxolane | Catalytic Desymmetrization | Zirconium catalyst | (2S,3R)-1,4-bis(Benzyloxy)-3-(vinyloxy)butan-2-ol | uni-freiburg.de |

Studies on Remote Stereocontrol and Inductive Effects

The influence of the (3R) stereocenter can extend to reactive centers several bonds away, a phenomenon known as remote stereocontrol. This effect is often transmitted through space via steric interactions that dictate the molecule's reactive conformation. The bulky benzyl (B1604629) group is particularly effective in this role. It can shield one face of the molecule, forcing an incoming reagent to approach from the less hindered direction. For this to be effective, the molecule must adopt a relatively rigid conformation in the transition state. thieme-connect.de

Stereoelectronic effects, such as the inductive effect of the oxygen atom in the benzyloxy group, also play a crucial role. This electron-withdrawing effect can modulate the reactivity of adjacent functional groups. Furthermore, the oxygen can act as a Lewis basic site, coordinating to Lewis acidic reagents or catalysts. caltech.edu This coordination can lock the conformation of the molecule, enhancing the transfer of stereochemical information by holding the chiral directing group in a fixed orientation relative to the reacting center.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

To gain deeper insight into the factors governing the reactivity and selectivity of transformations involving this compound, researchers increasingly turn to computational chemistry.

Before a reaction occurs, a molecule like this compound exists as an equilibrium mixture of various conformers, which arise from rotation around its single bonds. Conformational analysis aims to identify the three-dimensional shapes of the most stable (lowest energy) conformers and to determine their relative populations. researchgate.net

Theoretical methods, particularly Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its dihedral angles. By identifying the energy minima on this surface, the geometries and relative energies of all significant conformers can be determined. researchgate.net This information is crucial because the stereochemical outcome of a reaction often depends on the molecule reacting through its most populated and reactive ground-state conformation.

| Hypothetical Conformer of this compound | Key Dihedral Angles (C1-C2-C3-O) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conformer A | anti (~180°) | 0.00 | 65 |

| Conformer B | gauche-1 (~60°) | 0.55 | 25 |

| Conformer C | gauche-2 (~-60°) | 1.20 | 10 |

Note: This table is illustrative, based on principles of conformational analysis, and does not represent experimentally verified data for this specific molecule.

Beyond ground-state conformations, computational modeling allows for the characterization of transition states—the high-energy species that exist transiently as reactants are converted into products. According to transition state theory, the rate of a reaction is exponentially related to the height of its activation energy barrier (the energy difference between the reactants and the transition state).

In the context of stereoselective reactions, there are two or more competing pathways leading to different stereoisomeric products. For example, in the addition of a nucleophile to a chiral aldehyde, there will be one transition state leading to the (R,R) diastereomer and another leading to the (R,S) diastereomer. By calculating the energies of these diastereomeric transition states, chemists can predict which product will be formed preferentially. The pathway with the lower activation energy will be faster and thus yield the major product. caltech.edu This approach has been used to rationalize the selectivity observed in complex catalytic systems, such as organocatalytic Friedel-Crafts alkylations and iridium-catalyzed allylations. nih.govcore.ac.uk

| Reaction | Diastereomeric Transition State | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic addition to (3R)-3-(benzyloxy)butanal | Transition State leading to (syn) product | 10.2 | Major Product |

| Transition State leading to (anti) product | 12.5 | Minor Product |

Note: This table is a hypothetical illustration of how transition state energies are used to predict selectivity.

Applications of 3r 3 Benzyloxy Butan 1 Ol As a Chiral Intermediate

Precursor to Chiral Amino Alcohols and Related Heterocycles

A primary application of (3R)-3-(benzyloxy)butan-1-ol is its conversion into chiral amino alcohols, which are versatile intermediates for synthesizing nitrogen-containing heterocyclic compounds. This transformation typically begins with the functionalization of the primary alcohol, followed by the introduction of a nitrogen-containing group.

While direct conversion to a 1,4-amino alcohol requires chain extension, this compound is a key starting material for other structurally important chiral amino alcohols. For instance, the debenzylated form, (R)-3-aminobutanol, is recognized as a crucial intermediate for many chiral drugs, including the anti-AIDS medication dolutegravir. nih.govresearchgate.net The general synthetic pathway involves activating the primary hydroxyl group (e.g., via tosylation or mesylation), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to the primary amine. This produces (3R)-3-(benzyloxy)butan-1-amine, a valuable chiral 1,3-amino alcohol precursor. Furthermore, chiral 1,4-amino alcohol derivatives have been efficiently synthesized through methods like the palladium-mediated hydrogenation and ring-opening of optically active N-protected aminooxetane derivatives. researchgate.net

The chiral amino alcohols derived from this compound are instrumental in constructing substituted pyrrolidine (B122466) rings, which are core structures in many biologically active compounds. researchgate.net A general synthetic strategy involves the intramolecular cyclization of an appropriately functionalized amino alcohol precursor. Optically active 3,4-disubstituted pyrrolidines can be synthesized via the catalytic hydrogenolysis of an oxetane (B1205548) derivative, which itself is formed from the ring closure of a chiral amino alcohol. arkat-usa.org These five-membered heterocycles are valuable as new chiral ligands, organocatalysts, and building blocks for biologically significant compounds. researchgate.net For example, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. nih.gov

This compound serves as a precursor for stereodefined four- and seven-membered nitrogen heterocycles. The synthesis of azetidines can be achieved from β-amino alcohol precursors, which are accessible from the starting butanol. researchgate.net For instance, enantiomerically pure N,N-disubstituted β-amino alcohols can be chlorinated and subsequently undergo intramolecular anionic ring-closure to yield 2,3-cis-disubstituted azetidinic amino acids. researchgate.net Another approach involves the rearrangement of chiral oxiranes, which can be formed from 1,3-diols, in the presence of an amine source to furnish trisubstituted azetidines stereoselectively. arkat-usa.orgacs.org

The synthesis of chiral azepanes often proceeds through the intramolecular cyclization of suitable amino alcohol precursors or via the ring expansion of smaller heterocyclic systems. researchgate.netjove.comnih.gov For example, a pentahydroxyazepane was synthesized through a pathway involving the intramolecular reductive amination of a tethered amino-aldehyde. jove.com Another method involves the ring expansion of 2-azanorbornan-3-yl methanols, which proceeds through an aziridinium (B1262131) intermediate that is opened by a nucleophile to yield a chiral-bridged azepane. researchgate.net

Construction of Substituted Pyrrolidine Derivatives

Building Block for Complex Natural Products and Analogues (where the core alcohol is integrated)

The chiral C4 backbone of this compound is frequently integrated into the total synthesis of complex natural products. Its stereocenter is preserved and becomes a critical architectural element of the final molecule.

One notable example is in the synthetic studies toward Mycalol , an anticancer marine natural product. jove.com A key fragment, (R)-3-(Benzyloxy)-4-[(4-methoxybenzyl)oxy]butan-1-ol, which is structurally very similar to the title compound, was utilized in the synthesis, highlighting the importance of this chiral butanol scaffold. jove.com

Similarly, in the total synthesis of (+)-Mupirocin H , an antibiotic, a key intermediate derived from D-glucose was (2S,3R,4R)-3-(benzyloxy)-1-(tert-butyldiphenylsilyloxy)-5-methylhex-5-ene-2,4-diol. acs.org This structure incorporates the same core stereochemical motif found in this compound.

Furthermore, a general approach to synthesizing functionalized piperidine (B6355638) alkaloids, such as (+)-pseudoconhydrine, has been developed using stereodefined 1-benzyloxy-5-(p-toluenesulfonamido)-3-alken-2-ols as key intermediates, demonstrating the versatility of benzyloxy-protected chiral building blocks in natural product synthesis. figshare.com

Development of Novel Chiral Ligands and Organocatalysts

The derivatives of this compound, particularly the chiral amino alcohols and pyrrolidines, are valuable as ligands in asymmetric metal catalysis and as organocatalysts. researchgate.net These chiral auxiliaries can induce high levels of enantioselectivity in a variety of chemical transformations.

For instance, O-benzylated amino alcohol ligands have been synthesized from the renewable resource isosorbide (B1672297) and evaluated in the asymmetric transfer hydrogenation of aromatic ketones. acs.org These ligands, when complexed with a ruthenium catalyst, have shown effectiveness in converting acetophenone (B1666503) to the corresponding chiral alcohol. acs.org

| Ligand Structure (Derived from Isosorbide) | Catalyst Precursor | Base | Conversion (%) | Enantiomeric Excess (ee, %) |

| O-benzylated amino alcohol | [RuCl₂(p-cymene)]₂ | t-BuOK | up to 63% | up to 60% |

| Data derived from research on asymmetric transfer hydrogenation using isosorbide-derived ligands. acs.org |

The principle demonstrates that chiral amino alcohols with a benzyloxy group, similar to those accessible from this compound, are effective components of catalytic systems. acs.org The pyrrolidine derivatives synthesized from these precursors are also highlighted as valuable new chiral ligands or organocatalysts. researchgate.netarkat-usa.org

Contributions to Medicinal Chemistry Scaffolds (as a chiral fragment)

This compound and its direct derivatives serve as crucial chiral fragments in the construction of scaffolds for medicinal chemistry, targeting a range of diseases.

A significant application is in the development of inhibitors for the Leucine-rich repeat kinase 2 (LRRK2) , a key target in the treatment of Parkinson's disease. Patent literature explicitly lists (R)-3-(benzyloxy)butan-1-ol as a starting material for the synthesis of macrocyclic LRRK2 kinase inhibitors. The synthesis involves incorporating the chiral butanol fragment into a larger macrocyclic structure designed to fit into the kinase's active site.

The utility of this chiral scaffold extends to other therapeutic areas. The derived (R)-3-aminobutanol is a key intermediate in the synthesis of HIV integrase inhibitors like dolutegravir. researchgate.net Additionally, pyrrolidine and piperidine derivatives, which can be synthesized from this starting material, are being investigated for the treatment of neurodegenerative disorders.

| Therapeutic Target/Application | Derived Scaffold/Intermediate | Reference |

| Parkinson's Disease (LRRK2 Inhibitors) | Macrocyclic ethers/amines | |

| HIV (Integrase Inhibitors) | (R)-3-aminobutanol | researchgate.net |

| Neurodegenerative Disorders | Substituted pyrrolidines | |

| Cancer | Pyrrolidone derivatives | nih.gov |

| This table summarizes the application of scaffolds derived from this compound in medicinal chemistry. |

Advanced Chemical Transformations and Functionalization of 3r 3 Benzyloxy Butan 1 Ol

Selective Oxidation and Reduction Reactions of the Primary Alcohol

The primary alcohol of (3R)-3-(benzyloxy)butan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions, while the benzyloxy group remains intact.

Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of primary alcohols to aldehydes is a common transformation. For more extensive oxidation to a carboxylic acid, a two-step, one-pot procedure can be employed. This involves initial treatment with NaOCl and TEMPO under phase-transfer conditions, followed by the addition of NaClO₂. This method is compatible with sensitive functional groups, including benzyl (B1604629) ethers. nih.gov

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) in various media (acidic, alkaline, or neutral). byjus.com Ruthenium tetroxide (RuO₄) is another powerful oxidant, though its selectivity between primary alcohols and benzyl ethers can vary depending on the reaction conditions. ethernet.edu.et In some cases, both functionalities can be oxidized simultaneously. ethernet.edu.et

Alternatively, a milder approach involves the use of a heterogeneous Pd–Bi–Te/C (PBT/C) catalyst in an aerobic oxidation, which has shown high efficacy for converting diverse primary alcohols to carboxylic acids. acs.org

| Reagent/System | Product | Notes |

| TEMPO/NaOCl, then NaClO₂ | Carboxylic acid | Two-step, one-pot procedure; compatible with benzyl ethers. nih.gov |

| KMnO₄ | Carboxylic acid | Can be used in acidic, alkaline, or neutral medium. byjus.com |

| RuO₄ | Carboxylic acid or Benzoate (B1203000) | Selectivity can be an issue; may oxidize both alcohol and benzyl ether. ethernet.edu.et |

| Pd–Bi–Te/C (PBT/C) | Carboxylic acid | Heterogeneous catalytic aerobic oxidation. acs.org |

Reduction of the Corresponding Aldehyde

Should the aldehyde, (3R)-3-(benzyloxy)butanal, be synthesized, it can be reduced back to the primary alcohol using various reducing agents. Standard procedures often involve sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Carbon-Carbon Bond Formation at Adjacent Positions (e.g., alpha-alkylation, Wittig reactions)

The carbon atom alpha to the hydroxyl group can be a site for carbon-carbon bond formation, typically after oxidation of the alcohol to an aldehyde.

Wittig Reactions

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org The aldehyde, (3R)-3-(benzyloxy)butanal, can be reacted with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. masterorganicchemistry.comgoogle.com The stereochemistry of the resulting alkene (Z or E) depends on the nature of the ylide used. wikipedia.org The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran. google.com

For example, the reaction of (3R)-3-(benzyloxy)butanal with a Wittig reagent can be used to extend the carbon chain and introduce a double bond, which can then be further functionalized.

Alpha-Alkylation

Direct alpha-alkylation of the aldehyde can be achieved by first forming an enolate or enamine, which then acts as a nucleophile to attack an alkyl halide. The Stork enamine alkylation is a well-established method for this purpose. nih.gov

Strategic Deprotection of the Benzyloxy Ether (e.g., hydrogenolysis)

The benzyl ether group is a common protecting group for alcohols due to its stability under a range of conditions. Its removal is a key step in many synthetic sequences.

Hydrogenolysis

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comambeed.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. youtube.comatlanchimpharma.com The reaction results in the formation of the deprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.com The choice of solvent can influence the reaction rate, with THF and acetic acid often being more effective than alcohols like methanol (B129727) or ethanol. atlanchimpharma.com

Catalytic transfer hydrogenolysis offers an alternative where a hydrogen donor like 1,4-cyclohexadiene (B1204751) is used instead of hydrogen gas. organic-chemistry.org This can be advantageous when other reducible functional groups are present in the molecule. organic-chemistry.org

| Catalyst | Hydrogen Source | Key Features |

| Pd/C | H₂ gas | Most common method, high yield. youtube.comatlanchimpharma.com |

| Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | A popular and effective catalyst. atlanchimpharma.com |

| Raney Nickel | H₂ gas | Can be used selectively in the presence of other protecting groups. thieme-connect.de |

| Pd/C | 1,4-cyclohexadiene | Catalytic transfer hydrogenolysis, useful for substrates with other reducible groups. organic-chemistry.org |

Other Deprotection Methods

While hydrogenolysis is prevalent, other methods for benzyl ether cleavage exist. Strong acids can be used, but this is limited to substrates that are not acid-sensitive. organic-chemistry.org Oxidative cleavage provides an alternative, with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) being effective, particularly for p-methoxybenzyl ethers. organic-chemistry.org Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also be used for selective debenzylation under mild conditions. atlanchimpharma.comorganic-chemistry.org

Derivatization of the Hydroxyl Group to Esters, Ethers, and Other Functional Groups

The primary hydroxyl group of this compound can be readily converted into a variety of other functional groups.

Esterification

Esterification is a common derivatization, often achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or with a more reactive acyl chloride or anhydride. libretexts.org For instance, reaction with benzoyl chloride would convert the hydroxyl group into a benzoate ester. libretexts.org

Etherification

Further etherification of the primary alcohol can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide. organic-chemistry.org

Other Derivatizations

The hydroxyl group can also be converted to a leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride. jove.com This then allows for subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities.

Ring-Closing Metathesis and Other Cyclization Reactions for Cyclic Analogues

This compound can be a precursor for the synthesis of cyclic compounds through various cyclization strategies, including ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM)

To perform RCM, the molecule must first be functionalized to contain two terminal alkenes. This can be achieved by, for example, converting the primary alcohol to an allyl ether and introducing an allyl group at another position. RCM, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, then forms a cyclic alkene. nih.govrsc.org This strategy has been used to synthesize a variety of nitrogen and oxygen-containing heterocycles. rsc.orgresearchgate.net

Other Cyclization Reactions

Intramolecular reactions can also lead to the formation of cyclic ethers. For instance, after converting the primary alcohol to a good leaving group, an intramolecular Williamson ether synthesis could be envisioned if a nucleophilic hydroxyl group is present elsewhere in the molecule after deprotection of the benzyl ether.

Analytical and Spectroscopic Methodologies for Stereochemical Characterization

Determination of Enantiomeric Excess and Optical Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a crucial parameter in asymmetric synthesis and for the characterization of chiral compounds.

One common method for determining the enantiomeric excess of alcohols like (3R)-3-(benzyloxy)butan-1-ol involves the derivatization with a chiral agent, such as Mosher's acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form diastereomeric esters. wiley-vch.de The resulting diastereomers can then be analyzed by techniques like ¹H NMR spectroscopy, where the signals for specific protons in the two diastereomers will appear at different chemical shifts, allowing for their integration and the calculation of the enantiomeric excess. wiley-vch.de

Another approach involves the conversion of the alcohol to a different functional group that is more amenable to chiral analysis. For instance, the alcohol can be oxidized to the corresponding aldehyde, which can then be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). rsc.orgwiley-vch.de Alternatively, the alcohol can be converted to a benzoate (B1203000) ester, such as the m-nitrobenzoyl ester, and then analyzed by chiral HPLC. rsc.org The enantiomeric excess is then determined by comparing the peak areas of the two enantiomers in the chromatogram. rsc.orgnih.gov

The specific rotation [α]D, a measure of the rotation of plane-polarized light by a chiral compound, is another important property related to optical purity. While historically significant, it is now often used in conjunction with more precise methods like chiral chromatography to confirm the enantiomeric purity.

Table 1: Methods for Determining Enantiomeric Excess

| Method | Description | Reference |

|---|---|---|

| Derivatization with Mosher's Acid (MTPA) | The alcohol is reacted with (R)-MTPA to form diastereomeric esters, which are then analyzed by ¹H NMR spectroscopy. The integration of distinct proton signals for each diastereomer allows for the calculation of the enantiomeric excess. | wiley-vch.de |

| Oxidation to Aldehyde | The alcohol is oxidized to the corresponding aldehyde, which is then analyzed using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). | rsc.orgwiley-vch.de |

| Esterification and HPLC | The alcohol is converted to a benzoate ester, for example, the m-nitrobenzoyl ester, followed by analysis with chiral HPLC to separate and quantify the enantiomers. | rsc.org |

| Chiral HPLC | Direct analysis of the alcohol or its derivatives on a chiral stationary phase allows for the separation of enantiomers and determination of their ratio. | nih.gov |

Spectroscopic Techniques for Absolute and Relative Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. In the context of stereochemistry, it is particularly useful for determining the diastereomeric ratio of a mixture of diastereomers. When this compound is part of a molecule with another stereocenter, ¹H and ¹³C NMR spectroscopy can be used to distinguish between the resulting diastereomers. rsc.org The different spatial arrangement of the atoms in diastereomers leads to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants in the NMR spectrum. rsc.org By integrating the signals corresponding to each diastereomer, their relative proportions can be accurately determined. wiley-vch.dersc.org

Table 2: Representative ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| A derivative of this compound | CDCl₃ | 170.7, 169.9, 169.2, 80.5, 72.9, 69.7, 59.0, 51.5, 30.1, 23.3, 21.0, 20.8 |

| Another derivative | CDCl₃ | 139.4, 129.3, 128.4, 126.0, 86.0, 68.2, 60.7, 59.9, 40.7, 40.5, 35.8, 34.6, 34.1, 20.8, 20.5, 17.4, 17.2 |

Note: The specific derivatives and full structural assignments are not provided in the source material.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For derivatives of this compound, MS can confirm the successful formation of the derivative by identifying the molecular ion peak corresponding to the expected molecular weight. umich.eduresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. wiley-vch.deumich.eduwiley-vch.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. In the case of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl (-OH) group, the ether (C-O-C) linkage, and the aromatic ring of the benzyl (B1604629) group. umich.eduwiley-vch.de

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Hydroxyl (-OH) | ~3400 (broad) | umich.eduwiley-vch.de |

| Aromatic C-H | ~3030-3080 | wiley-vch.de |

| Aliphatic C-H | ~2850-2960 | umich.eduwiley-vch.de |

| C-O Ether | ~1060-1100 | umich.eduwiley-vch.de |

| Aromatic C=C | ~1450-1600 | wiley-vch.de |

Mass Spectrometry (MS) for Structural Confirmation of Derivatives

Chiral Chromatography for Analytical and Preparative Separation

Chiral chromatography is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. rsc.orgumich.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. wiley-vch.deresearchgate.net

For the analysis of this compound and its derivatives, both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are employed. wiley-vch.dewiley-vch.denih.gov The choice of the chiral column and the mobile phase is crucial for achieving good separation. wiley-vch.deresearchgate.net For example, columns like Chiracel OJ and Chiraldex are often used. wiley-vch.dewiley-vch.de By comparing the retention times of the sample components with those of known standards, the enantiomers can be identified and their relative amounts quantified. wiley-vch.de

Preparative chiral chromatography allows for the isolation of enantiomerically pure compounds from a racemic or enantioenriched mixture. rsc.org This is particularly important for obtaining pure samples of this compound for further studies.

Table 4: Chiral Chromatography Columns and Conditions

| Column | Mobile Phase | Application | Reference |

|---|---|---|---|

| Chiracel OJ | 6% ethanol/hexanes | Determination of product ratios | wiley-vch.de |

| Bodman Chiraldex b-DM | 120 ºC isotherm | Determination of product ratios | wiley-vch.de |

| Bodman Chiraldex b-PH | 120 ºC isotherm | Determination of product ratios | wiley-vch.de |

| Chiralpak OD-H | hexanes/i-PrOH | Chiral HPLC analyses | semanticscholar.org |

Future Directions and Emerging Research Opportunities

Integration into Automated Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and pharmaceutical intermediates like (3R)-3-(benzyloxy)butan-1-ol. nih.govbeilstein-journals.org This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for automation and scalability. beilstein-journals.org

Future research will likely focus on developing telescoped continuous flow processes where multiple reaction steps are performed sequentially without the isolation of intermediates. nih.govacs.org For the synthesis of this compound, this could involve the continuous reduction of a corresponding prochiral ketone using an immobilized catalyst packed into a column or microreactor. nih.gov The use of immobilized catalysts, whether they are organometallic, organocatalysts, or enzymes, is crucial for continuous flow systems as it simplifies product purification and allows for catalyst recycling. nih.govacs.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Alcohol Synthesis This table is interactive. Click on the headers to sort.

| Feature | Traditional Batch Processing | Continuous Flow Processing | Potential Advantage of Flow Processing |

|---|---|---|---|

| Scalability | Difficult; often requires re-optimization | Easier; achieved by running the system for longer times | Simplified scale-up from lab to production. beilstein-journals.org |

| Safety | Higher risk due to large volumes of reagents | Improved; small reaction volumes minimize risk | Enhanced operational safety. rsc.org |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Superior due to high surface-area-to-volume ratio | Better reaction control and higher selectivity. beilstein-journals.org |

| Reproducibility | Can vary between batches | High; precise control over parameters | Consistent product quality. researchgate.net |

| Automation | Limited | Easily integrated with automated control systems | Reduced manual intervention and process optimization. nih.govresearchgate.net |

| Waste Generation | Can be significant due to workups | Minimized through efficient reactions and catalyst recycling | Greener and more sustainable process. bohrium.com |

Exploration of Novel Biocatalytic Pathways for Enantioselective Production

Biocatalysis is emerging as a powerful and sustainable alternative to conventional chemical methods for producing enantiomerically pure compounds. bohrium.comcore.ac.uk For this compound, the focus is on discovering and engineering novel enzymes that can catalyze its formation with high selectivity and efficiency. nih.govresearchgate.net

The primary biocatalytic route involves the asymmetric reduction of the prochiral ketone, 3-(benzyloxy)butan-1-one, using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). researchgate.netmdpi.com Future research will leverage data mining of genomic databases to identify new KREDs with desired activities. europa.eu Furthermore, protein engineering techniques can be used to tailor these enzymes, enhancing their substrate specificity, stability, and enantioselectivity for the target molecule. researchgate.net

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, offer a streamlined approach to synthesis. bohrium.comd-nb.info For instance, a cascade could be designed to convert a simpler starting material into this compound. ucl.ac.uk The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, simplifies the process by eliminating the need for costly enzyme purification and the addition of external cofactors. nih.govrsc.org Research into novel cofactor regeneration systems, such as light-driven or substrate-coupled approaches, is also a key area for making these processes more economically viable. rsc.orgresearchgate.net Another promising avenue is the use of other enzyme classes, like cytochrome P450 monooxygenases, which can perform selective hydroxylation on alkane precursors, offering a different and potentially more direct synthetic pathway. rsc.org

Application in Supramolecular Chemistry and Materials Science

The distinct chiral nature and functional groups of this compound—a primary alcohol and a benzyl (B1604629) ether on a stereogenic center—make it an intriguing candidate for applications beyond its traditional role as a synthetic intermediate. alfachemic.comfiveable.me These emerging applications are primarily in the fields of supramolecular chemistry and materials science. researchgate.net

In supramolecular chemistry, the hydroxyl group can participate in hydrogen bonding, a key interaction for building larger, well-ordered assemblies. The chirality of the molecule can be transferred to the supramolecular level, leading to the formation of chiral aggregates, gels, or liquid crystals. These materials could have unique optical or chiroptical properties with potential applications in sensing or asymmetric catalysis.

In materials science, this compound can serve as a chiral monomer or building block for the synthesis of advanced polymers. researchgate.net Incorporating this chiral unit into a polymer backbone could induce helical structures or other forms of macromolecular asymmetry, influencing the material's physical properties, such as its thermal behavior, morphology, and interaction with polarized light. Such chiral polymers are of interest for applications in chiral chromatography, as selective membranes, or in optical devices.

Computational Design of Chiral Catalysts Tailored for its Synthesis or Transformation

Advances in computational chemistry are revolutionizing the development of catalysts by enabling a rational, design-oriented approach rather than relying on traditional trial-and-error screening. nih.govpnas.org This is particularly relevant for the synthesis of specific enantiomers like this compound, where high selectivity is paramount.

For metal-based catalysis, computational modeling can be used to design chiral ligands that create a specific steric and electronic environment around the metal center. nih.govpnas.org This allows for the precise control of how the substrate, such as 3-(benzyloxy)butan-1-one, binds to the catalyst, favoring the transition state that leads to the desired (3R)-enantiomer. acs.org An emerging area is the design of "chiral-at-metal" catalysts, where the chirality originates from the arrangement of achiral ligands around the metal atom, offering a simpler yet highly effective catalyst structure. rsc.org

In the realm of biocatalysis, molecular docking and molecular dynamics simulations can model how a substrate fits into an enzyme's active site. rsc.org This knowledge can guide protein engineering efforts to create mutant enzymes with enhanced activity and enantioselectivity for the synthesis of this compound. rsc.org By predicting how specific amino acid changes will affect the enzyme's function, computational design can significantly accelerate the development of tailor-made biocatalysts for industrial applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (3R)-3-(benzyloxy)butan-1-ol, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves benzylation of (R)-3-hydroxybutan-1-ol using benzyl bromide under basic conditions (e.g., NaH in THF). To minimize racemization, maintain low temperatures (0–5°C) and employ chiral auxiliaries or enzymes (e.g., lipases) for stereocontrol. Post-synthesis, chiral HPLC with a cellulose-based column and polarimetry validate enantiomeric purity. Compare NMR spectra (e.g., H and C) with literature data for confirmation .

Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers.

- NMR Spectroscopy : H NMR to identify benzyl protons (δ 7.2–7.4 ppm) and hydroxybutanol protons (δ 3.5–3.7 ppm). NOESY correlations confirm spatial proximity of stereogenic centers.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H] at m/z 195.1). Cross-reference with databases like NIST .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., in DMSO or water) to predict solubility and aggregation behavior.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability and oxidation susceptibility. Validate predictions experimentally via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Limitations : Solvent models may oversimplify bulk solvent effects; experimental validation is essential .

Q. What strategies prevent racemization during acid-/base-catalyzed reactions involving this compound?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the primary alcohol as a silyl ether (e.g., TBSCl) before benzylation to reduce steric hindrance and acid sensitivity.

- Reaction Optimization : Use mild bases (e.g., KCO) in aprotic solvents (e.g., DMF) at ≤25°C. Monitor reaction progress via inline FTIR to detect intermediates.

- Post-Reaction Analysis : Employ chiral GC-MS to detect trace racemization and refine conditions iteratively .

Q. How does the benzyloxy group influence the compound’s reactivity in oxidation or cross-coupling reactions?

- Methodological Answer :

- Oxidation : The benzyl group stabilizes the intermediate during TEMPO-mediated oxidation of the primary alcohol to a carboxylic acid. Hydrogenolysis (H, Pd/C) removes the benzyl group post-oxidation.

- Cross-Coupling : Steric hindrance from the benzyloxy group may reduce efficiency in Suzuki-Miyaura couplings. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, IR, and MS data with computational predictions (e.g., ChemDraw NMR simulations).

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: hexane/ethyl acetate) and analyzing the structure.

- Impurity Profiling : Use LC-MS to identify byproducts from incomplete benzylation or hydrolysis .

Methodological Notes

- Experimental Design : For kinetic studies, use stopped-flow NMR to monitor reaction rates under varying pH and temperature.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate spectroscopic data with enantiomeric excess (%ee) .

- Safety Protocols : Store this compound at 2–8°C in amber vials under nitrogen to prevent oxidation. Use PPE (gloves, goggles) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.